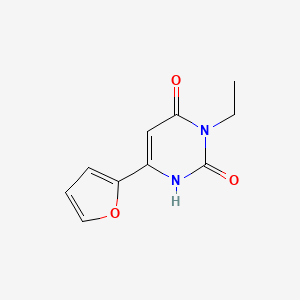

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

3-ethyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-12-9(13)6-7(11-10(12)14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYFYVYAISEXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nanocrystalline MgFe2O4 Catalyzed Microwave-Assisted Synthesis

-

- MgFe2O4 nanoparticles are synthesized by co-precipitation of magnesium and ferric chloride solutions, followed by pH adjustment, washing, drying at 120 °C, and calcination at 500 °C for 5 hours.

- Characterization is performed using XRD, FT-IR, TG/DTA, and SEM techniques to confirm phase purity and morphology.

-

- A mixture of furan-2-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and 10 mol% MgFe2O4 catalyst is placed in a round-bottom flask without solvent.

- The mixture is irradiated in a microwave at 350 W for the required time (typically under 15 minutes).

- Reaction progress is monitored by thin-layer chromatography (TLC).

Two-Step PTSA-Catalyzed Synthesis in Ethanol

-

- Furan-2-carbaldehyde, ethyl acetoacetate, and urea are reacted in ethanol with para-toluene sulfonic acid as a catalyst.

- The reaction is typically refluxed for several hours to form the intermediate dihydropyrimidinone.

Reaction Conditions and Yields

Research Findings and Analysis

- The microwave-assisted, solvent-free method with MgFe2O4 catalyst offers a green, efficient, and rapid synthesis route with high product purity and yield.

- The use of nanocrystalline catalysts enhances reaction rates and selectivity due to high surface area and catalytic activity.

- The two-step PTSA-catalyzed method in ethanol provides versatility for synthesizing various substituted tetrahydropyrimidine derivatives, including carboxamides, with significant antibacterial and antifungal activities.

- Spectroscopic characterization (IR, 1H NMR) and melting point analysis confirm the structure and purity of the synthesized compounds.

- The Biginelli reaction mechanism involves initial formation of an iminium ion from the aldehyde and urea, followed by nucleophilic addition of the β-ketoester and cyclization to form the tetrahydropyrimidine ring.

Summary Table of Key Preparation Methods

| Aspect | Microwave-Assisted Synthesis (MgFe2O4 Catalyst) | Two-Step PTSA-Catalyzed Synthesis (Ethanol) |

|---|---|---|

| Catalyst | Nanocrystalline MgFe2O4 | Para-toluene sulfonic acid |

| Solvent | None (solvent-free) | Ethanol |

| Reaction Time | 7–14 minutes | Several hours |

| Temperature | Microwave irradiation at 350 W | Reflux conditions |

| Yield | 86–95% | Moderate to high |

| Workup | Filtration of catalyst, recrystallization | Standard extraction and purification |

| Advantages | Fast, environmentally friendly, high yield | Versatile, suitable for carboxamide derivatives |

| Characterization | IR, NMR, melting point, XRD (catalyst) | IR, NMR, melting point |

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form corresponding alcohols.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl groups may produce tetrahydropyrimidine-2,4-diol derivatives.

Scientific Research Applications

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, its derivatives may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Antioxidant Activity

- Target Compound : The presence of the furan-2-yl group and 2,4-dione moiety may enhance radical scavenging capabilities. However, the absence of a thioxo group (as in ’s 2-thioxo derivatives) could reduce its reducing power compared to compounds like 3c (IC50 = 0.6 mg/mL in DPPH assays) .

- 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines (): The thioxo group at position 2 significantly boosts antioxidant activity. For example, compound 3c outperformed gallic acid in reducing power assays, whereas the target compound’s dione groups may prioritize stability over reactivity .

Anticancer and Antifungal Activity

- Pyrimidine Derivatives with Chloro/Nitro Substituents (): Compounds like 6E (2-chlorophenyl) and 6N (4-nitrophenyl) exhibit marked antifungal and anticancer activities due to electron-withdrawing groups that enhance membrane penetration. The target compound’s furan-2-yl group, being electron-rich, may instead favor interactions with polar biological targets .

Structural and Physicochemical Properties

- Crystallography : The compound in demonstrates a near-planar pyrimidine ring with an 85.4° dihedral angle between aromatic substituents, suggesting that the target compound’s furan-2-yl group may adopt a similar orientation, influencing packing efficiency and solubility .

Biological Activity

3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its diverse biological activities. As a member of the tetrahydropyrimidine family, this compound has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article discusses the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring substituted with an ethyl group at the 3-position and a furan ring at the 6-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione |

| Molecular Formula | C10H10N2O3 |

| CAS Number | 2098074-63-4 |

The biological activity of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes or receptors involved in critical biological processes. For instance, derivatives of this compound have shown potential in inhibiting enzymes related to cell proliferation, suggesting anticancer properties.

Antimicrobial Activity

Studies have demonstrated that 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could be developed as a potential antibacterial agent .

Anticancer Activity

The anticancer potential of 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored in various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells.

Case Study: MCF-7 Breast Cancer Cells

In a study focusing on MCF-7 breast cancer cells, derivatives of this compound exhibited significant cytotoxic effects. The structure–activity relationship (SAR) analysis indicated that modifications to the furan ring could enhance potency against cancer cells:

| Compound Modification | IC50 (µM) |

|---|---|

| Unmodified | 15.0 |

| Furan ring substituted with -OMe | 5.0 |

The enhanced potency is attributed to increased interactions with cellular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of urea derivatives with aldehydes and ketones. Key steps include:

- Use of ethanol or methanol as solvents with acid/base catalysts (e.g., HCl or KOH) to promote ring closure .

- Temperature control (e.g., reflux at 80–100°C) to minimize side reactions and maximize yield.

- Purification via column chromatography (silica gel, chloroform/methanol gradients) to isolate the compound from byproducts .

- Data Consideration : Monitor reaction progress using TLC and characterize intermediates via -NMR to confirm structural fidelity.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement . For example, highlights the use of Agilent SuperNova diffractometers for high-resolution data collection.

- Spectroscopy : Confirm functional groups via IR (e.g., C=O stretch at ~1700 cm) and -NMR for carbon assignments .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- In vitro assays : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays (IC values) .

- Anticancer potential : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

- Data Interpretation : Compare IC values with positive controls (e.g., aspirin for COX inhibition) to assess potency.

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action against biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or cancer-related kinases. Prioritize binding poses with favorable ΔG values .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Data Contradiction Analysis : Discrepancies between in silico predictions and experimental IC may arise from solvation effects or protein flexibility. Validate with mutagenesis studies.

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple sources (e.g., patent claims vs. academic studies) to identify confounding variables like assay conditions or cell line variability .

- Dose-response refinement : Perform EC titrations under standardized conditions (e.g., serum-free media, controlled oxygen levels) .

- Case Study : reports antitumor activity in patents, while academic studies (e.g., ) may show weaker efficacy. Investigate bioavailability or metabolite stability as factors.

Q. How can stereochemical purity be achieved in derivatives of this compound, and what impact does chirality have on bioactivity?

- Methodological Answer :

- Asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective reductions, as described in for related pyrimidines.

- HPLC chiral separation : Employ CHIRALPAK columns (hexane/isopropanol gradients) to resolve enantiomers .

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute furan with thiophene to improve oxidative stability while retaining π-π interactions .

- Prodrug design : Introduce ester moieties (e.g., ethyl groups) to mask polar functionalities, enhancing membrane permeability .

- Validation : Use hepatic microsome assays (e.g., human CYP450 isoforms) to quantify metabolic half-life improvements .

Key Challenges and Future Directions

- Crystallographic Refinement : Use SHELXL ( ) to resolve disorder in substituent orientations (e.g., furan vs. phenyl groups).

- Scalability : Optimize solvent recovery and catalyst recycling for greener synthesis .

- Target Selectivity : Develop isoform-specific inhibitors using fragment-based drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.